molecular formula C8H8Cl2O B075374 1-(2,4-Dichlorophenyl)ethanol CAS No. 1475-13-4

1-(2,4-Dichlorophenyl)ethanol

Cat. No.: B075374
CAS No.: 1475-13-4
M. Wt: 191.05 g/mol
InChI Key: KWZDYNBHZMQRLS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl2O. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

Target of Action

1-(2,4-Dichlorophenyl)ethanol primarily targets Retinoic Acid-Metabolising Enzymes (RAMBAs) . These enzymes play a crucial role in the metabolism of retinoic acid (RA), a naturally occurring retinoid derived from vitamin A, responsible for growth and differentiation of mammalian epithelial tissues .

Mode of Action

The compound interacts with its targets by inhibiting the action of RAMBAs . This inhibition results in the prolongation and intensification of the action of endogenous RA on epidermal cells . The compound also exhibits inhibitory effects on rat liver microsomal enzymes and RA-induced enzymes in cultured human genital fibroblasts .

Biochemical Pathways

The compound affects the biochemical pathways related to the metabolism of retinoic acid. By inhibiting RAMBAs, it prevents the conversion of active RA to its inactive form . This leads to an increase in the concentration of RA, which can then bind to transcription-regulatory factors in the cell (RAR, retinoic acid receptor and RXR, retinoid X receptor) to transcriptionally regulate its target genes . Additionally, the compound has been reported to be involved in the synthesis of common antifungal agents .

Pharmacokinetics

Similar compounds have been shown to be metabolized by the liver and excreted in urine and feces . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability need further investigation.

Result of Action

The primary molecular effect of this compound is the inhibition of RAMBAs, leading to an increase in the concentration of RA . This results in enhanced growth and differentiation of mammalian epithelial tissues . On a cellular level, the compound has been shown to affect the mitochondrial matrix potential of certain organisms .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using biocatalysts such as ketoreductases. For instance, the ketoreductase from Scheffersomyces stipitis has been reported to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantioselectivity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of chemical catalysts and optimized reaction conditions to ensure high yield and purity. For example, a method involving the use of dimethylformamide, imidazole, and caustic soda flakes has been developed for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 2-chloro-1-(2,4-dichlorophenyl)ethanone.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-chloro-1-(2,4-dichlorophenyl)ethanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichlorobenzyl alcohol
  • 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
  • 2-chloro-1-(2,4-dichlorophenyl)ethanone

Properties

IUPAC Name

1-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZDYNBHZMQRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933131
Record name 1-(2,4-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1475-13-4
Record name 2,4-Dichloro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1475-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,4-DICHLOROPHENYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44O14048Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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